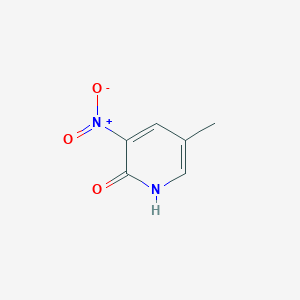

2-Hydroxy-5-methyl-3-nitropyridine

Description

Significance of the Pyridine (B92270) Scaffold in Organic Synthesis and Drug Design

The pyridine ring, an aromatic heterocycle isosteric to benzene, is a fundamental building block in organic synthesis and a privileged scaffold in drug design. nih.govrsc.orgresearchgate.net Its unique properties, including its basicity, ability to form hydrogen bonds, and water solubility, make it a desirable component in pharmaceutical agents. nih.govresearchgate.net The presence of a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. rsc.orgresearchgate.net

Historically, pyridine was first isolated from picoline by Anderson in 1846, and its structure was later determined by Wilhelm Korner and James Dewar. rsc.org The first laboratory synthesis was achieved by William Ramsay, who reacted acetylene (B1199291) with hydrogen cyanide. rsc.org Today, a multitude of synthetic methods exist for creating substituted pyridines, including multicomponent reactions like the Hantzsch pyridine synthesis. rsc.orgbohrium.com

The versatility of the pyridine scaffold is evident in the vast number of approved drugs that contain this structural unit. researchgate.net These pharmaceuticals span a wide range of therapeutic areas, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory agents. nih.gov Notable examples include isoniazid (B1672263) for tuberculosis, abiraterone (B193195) for prostate cancer, and piroxicam (B610120) for arthritis. nih.govresearchgate.net

Overview of Substituted Pyridine Derivatives in Contemporary Research

Contemporary research continues to explore the vast chemical space of substituted pyridine derivatives for various applications. mdpi.com Scientists are constantly developing novel synthetic strategies to access functionalized pyridines with diverse substitution patterns. These methods include modifications of traditional condensation reactions and advancements in transition-metal-catalyzed cyclizations and cross-coupling reactions. researchgate.net

The focus of current research extends beyond pharmaceuticals to materials science, where pyridine derivatives are investigated for their optical and electronic properties. nih.gov They also serve as crucial ligands in organometallic chemistry and catalysis. nih.gov The ability to fine-tune the properties of pyridine derivatives by introducing different substituents makes them highly versatile building blocks for creating new functional molecules. mdpi.com

Research Context of Nitropyridine Compounds

Nitropyridines are a significant class of substituted pyridine derivatives characterized by the presence of a nitro group. This electron-withdrawing group profoundly influences the reactivity of the pyridine ring, making them valuable intermediates in organic synthesis. mdpi.comresearchgate.net For instance, the nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a leaving group in nucleophilic aromatic substitution reactions. mdpi.com

The synthesis of nitropyridines can be achieved through various methods, including the direct nitration of pyridine, although this often requires harsh conditions. researchgate.net A notable procedure developed by Bakke involves the treatment of pyridine with dinitrogen pentoxide followed by an aqueous solution of sodium bisulfite. researchgate.net

Nitropyridine derivatives have been investigated for a range of biological activities. For example, some have shown potential as anticancer and antimalarial agents. mdpi.com Furthermore, nitropyridine-N-oxides have garnered interest due to their oxidizing properties and have been studied for their potential as antiviral and antifungal agents. nih.gov The substitution of a pyridine-N-oxide with a nitro group can significantly alter its electronic properties and biological activity. nih.gov

Historical Perspectives and Foundational Research on Hydroxypyridines

Hydroxypyridines, which can exist in tautomeric equilibrium with their corresponding pyridone forms, represent another important class of pyridine derivatives. dergipark.org.tr The study of their tautomerism has been a subject of interest for many years, with advancements in physicochemical methods and theoretical chemistry providing a deeper understanding of the factors influencing the equilibrium. wiley-vch.de

Foundational research on hydroxypyridines has established their importance as versatile chemical intermediates. For instance, they can undergo various reactions, such as N- and O-arylation, to produce more complex molecules. acs.org The hydroxyl group can also be converted to other functional groups, further expanding their synthetic utility.

In the context of food chemistry, substituted hydroxypyridines have been identified in caramel (B1170704) food colorings. tandfonline.com In the realm of biochemistry, the microbial degradation of hydroxypyridines has been a subject of study, with research elucidating the enzymatic pathways involved in their catabolism. nih.govnih.gov Furthermore, certain hydroxypyridine derivatives have been investigated for their biological activities, including potential applications as hair dye precursors. europa.eu For instance, 3-hydroxypyridine (B118123) has been found in natural sources and its derivatives have shown therapeutic properties. dergipark.org.tr

The Chemical Compound: 2-Hydroxy-5-methyl-3-nitropyridine

The compound this compound is a specific substituted pyridine that embodies the chemical principles discussed in the preceding sections. It features a pyridine ring substituted with a hydroxyl group, a methyl group, and a nitro group.

Physicochemical Properties of this compound

This compound, with the CAS number 7464-14-4, is typically a solid at room temperature and may appear as a white to yellow powder or crystal. cymitquimica.comtcichemicals.com Its molecular formula is C₆H₆N₂O₃, and it has a molecular weight of 154.12 g/mol . biosynth.comnih.govsigmaaldrich.com The presence of the hydroxyl group is expected to enhance its solubility in polar solvents. cymitquimica.com The melting point is reported to be 179 °C (with decomposition). sigmaaldrich.comchemicalbook.com

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-amino-5-methylpyridine (B29535). prepchem.com In this procedure, 2-amino-5-methylpyridine is dissolved in concentrated sulfuric acid. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added, leading to an exothermic reaction. The resulting solution is poured onto ice, and the pH is adjusted to precipitate the product, which can be further purified by recrystallization from hot water. prepchem.com

Reactivity and Applications of this compound

This compound serves as a valuable intermediate in organic synthesis. cymitquimica.comchemicalbook.com The hydroxyl group can be chlorinated, for example, using thionyl chloride to produce 2-chloro-5-methyl-3-nitropyridine (B188117). chemicalbook.com This chlorinated derivative can then be used in further synthetic transformations. The compound has also been utilized in the preparation of proteasome inhibitors containing a 5-methylpyridin-2(1H)-one moiety. chemicalbook.com Its reactivity with certain metals, such as molybdenum, has also been noted. biosynth.comchemicalbook.com

The presence of the nitro and hydroxyl groups on the pyridine ring makes this compound a molecule of interest for further derivatization and exploration of its potential biological activities. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINEQVHSHARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323215 | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7464-14-4 | |

| Record name | 7464-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 5 Methyl 3 Nitropyridine

Established Synthetic Routes to 2-Hydroxy-5-methyl-3-nitropyridine

The formation of this compound is most commonly achieved through the electrophilic nitration of a suitably substituted pyridine (B92270) ring. The choice of starting material and reaction conditions is crucial for directing the regioselectivity of the nitration and achieving a high yield of the desired product.

Nitration of Pyridine Precursors

The direct nitration of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Therefore, precursors with activating groups, such as an amino group, are often employed to facilitate the reaction.

A well-documented route to this compound begins with the nitration of 2-Amino-5-methylpyridine (B29535). prepchem.com In this process, the amino group at the 2-position and the methyl group at the 5-position influence the position of the incoming nitro group. The synthesis involves dissolving the starting material in concentrated sulfuric acid and then adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.com This reaction is highly exothermic and requires careful temperature control.

Reactants and Reagents for the Nitration of 2-Amino-5-methylpyridine

| Compound Name | Role | Quantity |

|---|---|---|

| 2-Amino-5-methylpyridine | Starting Material | 25 g |

| Concentrated Sulfuric Acid | Solvent / Catalyst | 50 cm³ + 40 cm³ |

This table outlines the specific quantities of reactants and reagents used in a typical laboratory-scale synthesis of this compound from 2-Amino-5-methylpyridine. prepchem.com

The efficiency and yield of the nitration reaction are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, the ratio of acids, and the work-up procedure. prepchem.com

For the nitration of 2-Amino-5-methylpyridine, the temperature is maintained at a constant 130°C during the addition of the acid mixture to control the reaction rate and prevent the formation of unwanted byproducts. prepchem.com Following the reaction, the mixture is poured onto ice to quench the reaction and precipitate the product. The pH is then carefully adjusted to a range of 3-4 using aqueous ammonia. This step is critical for isolating the product, as its solubility is pH-dependent. The crude product is then purified by recrystallization from hot water to obtain the final, pure compound. prepchem.com

Optimized Reaction and Work-up Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Reaction Temperature | 130°C | Control reaction rate and selectivity |

| Quenching | Poured onto 300g of ice | Stop the reaction and precipitate the product |

| pH Adjustment | Adjusted to pH 3-4 with aqueous ammonia | Optimize product isolation |

This table summarizes the optimized conditions for the synthesis, ensuring both a successful reaction and effective purification of this compound. prepchem.com

Hydrolysis-Based Approaches

Hydrolysis-based methods provide an alternative pathway for introducing the hydroxyl group onto the pyridine ring. While direct hydrolysis to the final product is less common, a multi-step approach involving the hydrolysis of a diazonium salt is a well-established synthetic strategy. This typically involves the diazotization of an amino-substituted precursor followed by hydrolysis.

A plausible two-step route to this compound would first involve the nitration of 2-Amino-5-methylpyridine to form 2-Amino-5-methyl-3-nitropyridine. The resulting intermediate can then be converted to the target compound. The conversion of a 2-amino group on a pyridine ring to a 2-hydroxy group is a standard transformation. For instance, 2-Amino-5-methylpyridine is converted to 2-Hydroxy-5-methylpyridine by treating it with an aqueous solution of sodium nitrite (B80452) in the presence of sulfuric acid at low temperatures (0-5°C) to form the diazonium salt, which is then heated to 95°C to facilitate hydrolysis. orgsyn.org This established procedure for the precursor suggests a viable pathway for the hydrolysis of 2-Amino-5-methyl-3-nitropyridine to the desired product.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers advantages in terms of efficiency, resource conservation, and reduced waste generation. youtube.com For the synthesis of related hydroxynitropyridines, one-pot methodologies have been successfully developed.

Derivatization Reactions and Functional Group Transformations

The functional groups present on the this compound ring—the hydroxyl, nitro, and methyl groups—provide active sites for a variety of derivatization reactions and functional group transformations. These reactions are essential for synthesizing a range of related compounds for further research and application.

The hydroxyl group of 2-hydroxypyridines exists in equilibrium with its tautomeric form, the corresponding pyridone. This tautomerism influences the reactivity of the molecule. A common and synthetically useful transformation of the 2-hydroxy group is its conversion to a 2-chloro group. This is typically achieved by reacting with reagents like phosphorus oxychloride, which facilitates nucleophilic substitution.

The nitro group is a versatile functional group that can undergo several important transformations. One of the most common reactions is its reduction to an amino group. This transformation opens up a wide array of subsequent derivatization possibilities, including diazotization and the formation of amides or other nitrogen-containing heterocycles. Furthermore, the electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. nih.gov

The methyl group on the pyridine ring can also be a site for chemical modification. For instance, in related 2-methyl-3-nitropyridines, the methyl group can undergo condensation reactions with aromatic aldehydes under mild conditions to form corresponding 2-styrylpyridines. This reaction expands the structural diversity of the pyridine core.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 2-position of the pyridine ring is a key site for chemical modification, enabling the synthesis of a range of derivatives through reactions such as chlorination, etherification, and esterification.

Chlorination Reactions (e.g., to 2-Chloro-5-methyl-3-nitropyridine)

The conversion of the hydroxyl group to a chloro group is a fundamental transformation, yielding the important synthetic intermediate, 2-Chloro-5-methyl-3-nitropyridine (B188117). This reaction is typically achieved by treating this compound with a chlorinating agent.

A common and effective method for this chlorination involves the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is generally carried out at reflux temperature. For instance, the reaction of this compound with thionyl chloride can afford 2-Chloro-5-methyl-3-nitropyridine in high yields. nih.gov Other chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are also utilized for similar transformations in related hydroxypyridine systems.

Table 1: Chlorination of this compound

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂), DMF (cat.) | Reflux | 2-Chloro-5-methyl-3-nitropyridine | 92% | nih.gov |

Etherification and Esterification Studies

The hydroxyl group of this compound can undergo etherification to form alkoxy derivatives. While specific studies on the etherification of this exact compound are not extensively detailed in the provided search results, the reactivity of similar hydroxypyridine derivatives provides a strong indication of the expected chemical behavior. For example, the Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base to form a pyridinolate salt, followed by reaction with an alkyl halide, is a standard method for preparing ethers.

Similarly, esterification of the hydroxyl group can be accomplished by reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base or an acid catalyst. These reactions would yield the corresponding O-acyl derivatives, which are valuable intermediates in further synthetic transformations.

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring and is itself susceptible to chemical modification, primarily through reduction and nucleophilic aromatic substitution.

Reductive Transformations

The nitro group of this compound can be reduced to an amino group, yielding 3-amino-2-hydroxy-5-methylpyridine. This transformation is a crucial step in the synthesis of various biologically active molecules. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective for the reduction of aromatic nitro groups. The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups.

Nucleophilic Aromatic Substitution (SNAr) on the Nitro Group

The nitro group in nitropyridine derivatives can, in some cases, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by other electron-withdrawing groups and the reaction is facilitated by a strong nucleophile.

Studies on related 2-methyl-3-nitropyridines have shown that the 3-nitro group can be displaced by sulfur nucleophiles, such as thiols, in the presence of a base. nih.gov This reactivity suggests that this compound could potentially undergo similar SNAr reactions, where the nitro group is substituted by various nucleophiles, leading to the formation of new carbon-heteroatom bonds at the C3 position. The feasibility of such a reaction would depend on the nucleophilicity of the attacking species and the reaction conditions.

Modifications and Reactions at the Methyl Group

The methyl group at the 5-position of the pyridine ring also offers a handle for further functionalization, although it is generally less reactive than the hydroxyl and nitro groups.

Reactions involving the methyl group often require activation, for instance, through the generation of a carbanion. The methyl group in 2-methyl-3-nitropyridines has been shown to undergo condensation reactions with aromatic aldehydes in the presence of a catalyst like piperidine (B6355638). researchgate.net This type of reaction leads to the formation of styryl derivatives. This suggests that the methyl group of this compound could potentially be functionalized in a similar manner, allowing for the introduction of new carbon-carbon bonds and the elaboration of the molecular structure.

Condensation Reactions with Aromatic Aldehydes

The methyl group at the 5-position of the pyridine ring, activated by the electron-withdrawing nitro group, can participate in condensation reactions with aromatic aldehydes. This type of reaction, often a Claisen-Schmidt condensation, typically occurs in the presence of a base. The base facilitates the deprotonation of the methyl group, forming a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.

One study demonstrated that 2-methyl-3-nitropyridines can react with various aromatic aldehydes when heated in toluene (B28343) with catalytic amounts of piperidine. researchgate.net This leads to the formation of 2-styryl-3-nitropyridine derivatives. The presence of the nitro group enhances the reactivity of the adjacent methyl group, making the reaction conditions significantly milder than those required for similar pyridines lacking the nitro substituent. researchgate.net

The general mechanism involves the formation of a chalcone-like intermediate, which may subsequently undergo cyclization or other transformations depending on the reaction conditions and the specific substituents on the aromatic aldehyde. niscpr.res.in The electron-donating or electron-withdrawing nature of the substituents on the aldehyde can influence the reaction rate and the stability of the resulting products. niscpr.res.in

Below is a table summarizing the outcomes of condensation reactions between a related compound, 2-hydroxy-5-methylacetophenone, and various aromatic aldehydes, which illustrates the principles applicable to this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Yield (%) |

| 2-hydroxy-5-methylacetophenone | Benzaldehyde | Piperidine | Chalcone and Flavanone | 87% (mixture) |

| 2-hydroxy-5-methylacetophenone | 4-Pyridinecarboxaldehyde | Piperidine | Single Product | 90% |

| 2-hydroxy-5-methylacetophenone | 4-Nitrobenzaldehyde | Piperidine | Chalcone and Flavanone | 95% (mixture) |

| This table is based on analogous reactions of a similar compound as detailed in the literature. niscpr.res.in |

Activation and Functionalization of the Methyl Group

The functionalization of the methyl group in this compound is largely dictated by the electronic effects of the substituents on the pyridine ring. The nitro group, being a strong electron-withdrawing group, significantly acidifies the protons of the adjacent methyl group, thereby activating it for various chemical transformations. researchgate.net

This activation is a key principle in the aforementioned condensation reactions. researchgate.net Beyond this, the activated methyl group can be a site for other C-C bond-forming reactions. The introduction of additional electron-withdrawing groups on the pyridine ring can further increase the reactivity of the methyl group. researchgate.net For instance, the presence of an N-oxide moiety, in addition to the nitro group, has been shown to enhance the reactivity of an adjacent methyl group. researchgate.net

The strongly electron-withdrawing nature of the nitro group can also activate the entire pyridine scaffold for nucleophilic attack, which can indirectly influence the reactivity and functionalization pathways available to the methyl group. nih.gov

Reactions with Metal Complexes (e.g., Molybdenum, Chloride)

This compound has been noted for its reactivity with molybdenum and chloride. biosynth.comchemicalbook.com The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, forming stable metal complexes. The presence of the nitro group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

The formation of such complexes is a common feature for ligands containing hydroxyl and pyridine functionalities, such as hydroxyquinolines, which are known to form complexes with a variety of metal ions. mdpi.com These interactions can be utilized in various applications, including catalysis and materials science. The specific reaction with molybdenum and chloride suggests potential for this compound in areas such as analytical chemistry or as a precursor for more complex organometallic structures. biosynth.comchemicalbook.com

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in both the synthesis of the this compound core and its subsequent derivatization.

In terms of synthesis, one of the primary methods involves the nitration of 2-amino-5-methylpyridine using a mixture of concentrated nitric and sulfuric acids. prepchem.com While this is a classical approach, modern synthetic strategies often seek to employ catalytic methods to improve efficiency and reduce waste. For related compounds like 2-hydroxy-5-nitropyridine (B147068), methods have been developed that utilize catalytic processes. For example, a one-pot method for synthesizing 2-hydroxy-5-nitropyridine involves an addition reaction catalyzed by an organic base, followed by condensation catalyzed by a Lewis acid. google.com

For the derivatization of this compound, catalytic amounts of a base like piperidine are effective in promoting condensation reactions with aromatic aldehydes, as discussed previously. researchgate.net This highlights a simple yet effective catalytic approach to modify the molecule. Furthermore, catalytic methodologies are being explored for a wide range of reactions on similar heterocyclic systems. For instance, catalytic enantioselective additions of organometallic reagents to aldehydes represent an advanced strategy that could potentially be adapted for the derivatization of this compound. researchgate.net

The development of novel catalytic systems continues to be a major focus in organic synthesis, and it is anticipated that new catalytic methods will be applied to the synthesis and functionalization of this compound and its derivatives, enabling more efficient and selective chemical transformations.

Advanced Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) Spectroscopy Studies

Assignment of Fundamental Vibrational Modes

The assignment of the observed bands in the FTIR spectrum to specific vibrational modes is crucial for understanding the molecule's structure. These assignments are made by considering the magnitude and relative intensities of the bands and by comparing them to established data for pyridine (B92270) derivatives. niscpr.res.inresearchgate.net

Key vibrational assignments include:

C-H Vibrations : The pyridine ring in this molecule has two adjacent hydrogen atoms. The C-H stretching modes are typically found in the 3100-3000 cm⁻¹ region. niscpr.res.in In the FTIR spectrum of 2-Hydroxy-5-methyl-3-nitropyridine, a band at 3068 cm⁻¹ is assigned to a C-H stretching mode. niscpr.res.in The C-H in-plane bending vibration is identified at 1077 cm⁻¹, while an out-of-plane bending vibration is assigned to the band at 829 cm⁻¹. niscpr.res.in

C-OH Vibrations : The hydroxyl group gives rise to characteristic vibrations. A very strong band observed at 1172 cm⁻¹ in the Raman spectrum has been assigned to the C-OH stretching mode. niscpr.res.in The corresponding C-OH in-plane bending mode is found at 669 cm⁻¹ in the FTIR spectrum. niscpr.res.in

C-CH₃ Vibrations : The methyl group attached to the pyridine ring also has distinct vibrational modes. A very strong band at 1296 cm⁻¹ in the FTIR spectrum is attributed to the C-CH₃ stretching mode. niscpr.res.in The C-CH₃ out-of-plane bending mode has been observed at 433 cm⁻¹. niscpr.res.in

Ring Vibrations : The pyridine ring itself has several characteristic vibrations. A ring breathing mode is assigned to the band at 790 cm⁻¹, and a trigonal bending mode is identified at 936 cm⁻¹ in the FTIR spectrum. niscpr.res.in Carbon out-of-plane bending vibrations are observed at 499 cm⁻¹ in the FTIR data. niscpr.res.in

Correlation of Computed and Experimental Infrared Data

Computational studies have been employed to support and refine the experimental vibrational assignments. The molecular structure and vibrational spectra of this compound have been investigated using methods like Hartree-Fock and Density Functional Theory (DFT), specifically with the B3LYP functional and basis sets such as 6-311G(d) and 6-311G(3d,2p). researchgate.net

The results of these calculations were used to simulate the infrared spectrum of the compound. researchgate.net These simulations have shown good agreement with the experimentally recorded data. researchgate.net It was found that while multiple computational methods provide consistent geometric parameters, the DFT B3LYP method with the 6-311G(3d,2p) basis set yielded vibrational frequencies that were much closer to the experimental values. researchgate.net The computed values were further analyzed and characterized using visualization programs to understand the nature of the vibrational modes. researchgate.net This correlation between computed and experimental data helps to resolve ambiguities in band assignments and provides a more confident and complete vibrational analysis. researchgate.net

Raman Spectroscopy Investigations

Laser Raman Spectral Analysis

Complementing the FTIR data, the Laser Raman spectrum of this compound has been recorded over a broad spectral range of 4000-50 cm⁻¹. niscpr.res.inresearchgate.net This technique provides information on the polarizability changes during molecular vibrations and is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton.

Elucidation of Vibrational Modes in Raman Spectra

The vibrational modes observed in the Raman spectrum are analyzed in conjunction with the FTIR data. Due to the molecule's Cₛ symmetry, all vibrations are active in both spectra, but their relative intensities can differ significantly, aiding in their assignment. niscpr.res.in

Key Raman spectral features include:

C-H Vibrations : C-H stretching modes are observed at 3064 cm⁻¹ and 3024 cm⁻¹. niscpr.res.in A C-H in-plane bending vibration is assigned to a band at 1132 cm⁻¹, while an out-of-plane bend appears at 807 cm⁻¹. niscpr.res.in

C-OH Vibrations : The C-OH in-plane bending mode is identified at 667 cm⁻¹ in the Raman spectrum, corresponding closely to the FTIR band at 669 cm⁻¹. niscpr.res.in As mentioned previously, the prominent C-OH stretching mode is seen at 1172 cm⁻¹ in the Raman spectrum. niscpr.res.in

C-CH₃ Vibrations : The C-CH₃ stretching mode is found at 1295 cm⁻¹, nearly identical to its position in the FTIR spectrum. niscpr.res.in The out-of-plane bending for this group is assigned to the Raman band at 440 cm⁻¹. niscpr.res.in

Ring Vibrations : A carbon out-of-plane bending vibration is observed at 747 cm⁻¹ in the Raman spectrum. niscpr.res.in

The table below summarizes the observed experimental frequencies from both FTIR and Laser Raman spectroscopy and their proposed vibrational assignments for this compound. niscpr.res.in

Table 1: Experimental Vibrational Frequencies and Assignments for this compound

| FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3068 | 3064 | C-H Stretching |

| - | 3024 | C-H Stretching |

| 1296 | 1295 | C-CH₃ Stretching |

| - | 1172 | C-OH Stretching |

| 1077 | - | C-H In-plane Bending |

| - | 1132 | C-H In-plane Bending |

| 936 | - | Ring Trigonal Bending |

| 829 | - | C-H Out-of-plane Bending |

| - | 807 | C-H Out-of-plane Bending |

| 790 | - | Ring Breathing Mode |

| - | 747 | Carbon Out-of-plane Bending |

| 669 | 667 | C-OH In-plane Bending |

| 499 | - | Carbon Out-of-plane Bending |

Data sourced from B. S. Yadav et al. (2007). niscpr.res.in

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound and its derivatives are primarily investigated through UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions, excited states, and relaxation pathways of the molecule.

The electronic absorption spectra of this compound have been recorded in the region of 185-350 nm. materialsciencejournal.org Studies on the compound in various polar solvents such as ethanol, methanol, and water reveal distinct absorption bands corresponding to electronic transitions within the molecule. materialsciencejournal.org These transitions are typically π→π* and n→π* excitations, characteristic of molecules with aromatic rings and heteroatoms containing lone pairs of electrons. The presence of the nitro group (-NO2), a strong chromophore, and the pyridine ring system are the main contributors to the observed UV-Vis spectrum. mdpi.com

The solvent can influence the position of the absorption maxima (λmax). The effect of polar solvents on the electronic transitions has been noted, which can be attributed to the differential stabilization of the ground and excited states of the molecule. materialsciencejournal.org In many nitroaromatics, the nitro groups are nearly coplanar with the aromatic rings to which they are attached, allowing for effective electronic conjugation. rsc.org

Table 1: UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Absorption Maximum (λmax) | Reference |

| Ethanol | Data not specified in abstract | materialsciencejournal.org |

| Methanol | Data not specified in abstract | materialsciencejournal.org |

| Water | Data not specified in abstract | materialsciencejournal.org |

While many nitroaromatic compounds are known to have their fluorescence quenched due to efficient intersystem crossing promoted by the nitro group, certain derivatives of nitropyridines can exhibit notable fluorescence. rsc.org The introduction of a nitro group into a pyridine ring can facilitate its functionalization, leading to novel fluorescent molecules. mdpi.com

Research on derivatives, such as 2-styryl-3-nitropyridines, has shown that some of these compounds possess remarkable fluorescent properties. sciforum.net The fluorescence characteristics are highly dependent on the molecular structure, including the nature and position of substituents on the pyridine ring. For instance, the introduction of an electron-donating group can sometimes lead to the formation of a "push-pull" system, which can enhance fluorescence. The development of 3,5-dinitropyridine-containing fluorophores has been explored for use as fluorescent probes, indicating that strategic design can overcome the typical quenching effect of the nitro group. nih.gov Similarly, certain zinc(II) complexes based on 2-carboxylic acid-4-nitropyridine-1-oxide have been shown to be fluorescent. ccspublishing.org.cn

The relaxation pathways of electronically excited states in nitropyridine derivatives are complex. Upon absorption of UV-Vis light, the molecule is promoted to an excited singlet state (S1). For many nitroaromatics, this S1 state is short-lived and rapidly deactivates through non-radiative pathways. rsc.org

The most common and efficient deactivation mechanism is intersystem crossing (ISC) to a triplet state (T1). rsc.org This process is often much faster than fluorescence, leading to low or negligible fluorescence quantum yields. rsc.org The relaxation from the S1 state can involve the twisting of the nitro group out of the plane of the aromatic ring, which can enhance the rate of ISC. rsc.org

Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are employed to model the excited states and understand these relaxation pathways. semanticscholar.orgresearchgate.net These theoretical calculations help in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions. semanticscholar.org For related amino-methyl-nitro-pyridine derivatives, the HOMO is often localized on the N-amine group and the pyridine ring, while the LUMO is primarily centered on the nitro group, indicating a charge-transfer character for the excitation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Studies on 2-hydroxy-5-nitropyridine (B147068) have utilized ¹H, ¹³C, and ¹⁵N NMR to confirm its tautomeric form in solution. elsevierpure.com In dimethyl sulfoxide-d6 (DMSO-d6), the compound predominantly exists as the keto tautomer, 5-nitro-2-pyridone. elsevierpure.com The chemical shifts and spin-spin coupling constants calculated for the keto form show a better correlation with the experimental data than those for the enol form. elsevierpure.com While specific NMR data for this compound was not fully available in the provided search results, data for closely related structures like 2-hydroxy-6-methyl-5-nitropyridine (B1296529) and various other nitropyridine derivatives are available and provide a basis for expected chemical shifts. mdpi.comchemicalbook.com

Table 2: Representative NMR Data for Nitropyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | ¹H NMR | CDCl₃ | 9.06 (d), 7.35 (m), 4.24 (s), 2.65 (s) | mdpi.com |

| 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | ¹³C NMR | CDCl₃ | 162.7, 142.8, 140.1, 134.9, 134.8, 128.9, 128.8, 128.0, 127.8, 37.1, 23.4 | mdpi.com |

| 2-Hydroxy-6-methyl-5-nitropyridine | ¹³C NMR | Not Specified | Data available but not listed in abstract | chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | ¹H, ¹³C, ¹⁵N NMR | DMSO-d6 | Data confirms keto tautomer | elsevierpure.com |

Note: This table provides examples of NMR data for related compounds to illustrate the type of information obtained from these analyses. Specific peak assignments correspond to the structures in the cited literature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 2-Hydroxy-5-methyl-3-nitropyridine, DFT calculations, particularly using the B3LYP functional, have provided significant insights into its molecular geometry, vibrational behavior, and electronic characteristics.

The molecular structure of this compound has been optimized using both Hartree-Fock (HF) and DFT (B3LYP) methods with 6-311G(d) and 6-311G(3d,2p) basis sets. researchgate.net Both computational levels have been found to yield consistent and comparable data for the geometric parameters of the molecule. researchgate.net The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized geometrical parameters, including bond lengths and bond angles, calculated at both HF and DFT levels are presented below. researchgate.net

Table 1: Optimized Geometrical Parameters of this compound Bond lengths in Angstrom (Å), Bond angles in degrees (°)

Data sourced from computational studies using HF and DFT (B3LYP) methods with different basis sets. researchgate.net

| Parameter | HF/6-311G(d) | DFT/6-311G(d) | HF/6-311G(3d,2p) | DFT/6-311G(3d,2p) |

| Bond Lengths (Å) | ||||

| N1-C2 | 1.348 | 1.371 | 1.346 | 1.368 |

| C2-N3 | 1.401 | 1.403 | 1.401 | 1.403 |

| N3-C4 | 1.399 | 1.402 | 1.398 | 1.401 |

| C4-C5 | 1.385 | 1.391 | 1.383 | 1.389 |

| C5-C6 | 1.381 | 1.384 | 1.380 | 1.383 |

| C6-N1 | 1.332 | 1.344 | 1.331 | 1.343 |

| C2-O7 | 1.343 | 1.349 | 1.342 | 1.348 |

| N3-O8 | 1.233 | 1.252 | 1.231 | 1.250 |

| N3-O9 | 1.233 | 1.252 | 1.231 | 1.250 |

| C5-C10 | 1.503 | 1.506 | 1.503 | 1.506 |

| Bond Angles (˚) | ||||

| C6-N1-C2 | 123.6 | 123.5 | 123.7 | 123.6 |

| N1-C2-N3 | 115.1 | 115.5 | 115.0 | 115.4 |

| C2-N3-C4 | 120.3 | 119.8 | 120.3 | 119.8 |

| N3-C4-C5 | 120.4 | 120.9 | 120.4 | 120.9 |

| C4-C5-C6 | 118.9 | 118.8 | 118.9 | 118.8 |

| C5-C6-N1 | 121.6 | 121.5 | 121.6 | 121.5 |

The vibrational spectra of this compound have been investigated through both experimental (FTIR and Laser Raman) and theoretical methods. researchgate.net Computational simulations of the infrared spectrum were performed based on the optimized geometries. researchgate.net Studies have shown that while both HF and DFT methods can predict the vibrational frequencies, the results from DFT calculations, specifically with the B3LYP functional and a 6-311G(3d,2p) basis set, are in much better agreement with the experimental data. researchgate.net The fundamental vibrational modes have been assigned based on these calculations. researchgate.net

Table 2: Selected Fundamental Vibrational Frequencies (cm⁻¹) of this compound Calculated at the DFT B3LYP/6-311G(3d,2p) level and compared with experimental data.

Abbreviations: υ - stretching; β - in-plane-bending; γ - out-of-plane bending; asym - asymmetrical; sym - symmetrical. researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3587 | 3425 |

| C-H Stretch (Methyl) | 2930 | 2925 |

| C=O Stretch | 1660 | 1660 |

| C=C Stretch | 1602 | 1605 |

| NO₂ asym Stretch | 1525 | 1525 |

| NO₂ sym Stretch | 1345 | 1350 |

| C-N Stretch | 1315 | 1320 |

| O-H in-plane bend | 1220 | 1220 |

| C-H in-plane bend | 1150 | 1150 |

| NO₂ wagging | 735 | 740 |

| O-H out-of-plane bend | 650 | 655 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as they relate to its ability to donate and accept electrons. The energies of the HOMO and LUMO and the resulting energy gap (ΔE) have been calculated for this compound. researchgate.net This energy gap is a key indicator of molecular reactivity; a smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating that it is easier to excite an electron from the occupied to the unoccupied orbital. scirp.org

The analysis of HOMO and LUMO energies indicates that intramolecular charge transfer occurs within the this compound molecule. researchgate.net To further investigate these interactions, Natural Bond Orbital (NBO) analysis has been employed. researchgate.net NBO analysis provides a detailed picture of the charge delocalization and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net This method allows for the quantification of the stability of the molecule arising from these electron delocalization effects. researchgate.net

Crystallographic Analysis and Solid State Structural Elucidation

X-ray Diffraction Studies of 2-Hydroxy-5-methyl-3-nitropyridine and its Derivativesnih.govresearchgate.netiucr.org

X-ray diffraction studies on derivatives of this compound, such as 2-chloro-5-methyl-3-nitropyridine (B188117), have been instrumental in elucidating their three-dimensional structures. These investigations reveal the precise arrangement of atoms within the crystal lattice, providing a foundational understanding of the molecule's geometry and the non-covalent forces that govern its packing in the solid state.

The crystal structure of 2-chloro-5-methyl-3-nitropyridine, a key derivative, has been determined to be in the orthorhombic space group Pna2₁ nih.govresearchgate.net. The asymmetric unit of this compound contains two independent molecules. nih.govresearchgate.netnih.gov The bond lengths and angles within the pyridine (B92270) ring are consistent with those of other pyridine derivatives. nih.govresearchgate.net The nitro group's geometry and its orientation relative to the pyridine ring are of particular interest. In related nitropyridine derivatives, the nitro group can be twisted with respect to the plane of the pyridine ring due to steric hindrance with adjacent substituents. For instance, in 2-chloro-3-nitropyridine, the nitro group is twisted by a significant 38.5°.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.435 (6) |

| b (Å) | 8.151 (2) |

| c (Å) | 8.494 (2) |

| Volume (ų) | 1484.0 (7) |

| Z | 8 |

The stability of the crystal lattice of nitropyridine derivatives is significantly influenced by a network of intermolecular interactions.

In the solid state of 2-chloro-5-methyl-3-nitropyridine, the crystal structure is stabilized by intermolecular C—H···O hydrogen bonds. nih.govresearchgate.netnih.gov These interactions involve hydrogen atoms from the pyridine ring or the methyl group and oxygen atoms of the nitro group on adjacent molecules. nih.gov This type of hydrogen bonding is a common feature in the crystal packing of many organic molecules.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C9—H9A···O2(i) | 0.93 | 2.51 | 3.243 (4) | 136 |

Advanced Applications and Derivatization for Functional Materials and Bioactive Compounds

Intermediates in Pharmaceutical Synthesis

2-Hydroxy-5-methyl-3-nitropyridine is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. guidechem.com Its structure is a foundational component for creating diverse compounds with potential medicinal applications. lookchem.com The compound can be readily converted into other useful intermediates, such as 2-chloro-5-methyl-3-nitropyridine (B188117) through chlorination, which further expands its synthetic utility in medicinal chemistry. nih.govchemicalbook.com

The nitropyridine framework is a common feature in many biologically active compounds. nih.gov this compound, as a readily available precursor, offers vast synthetic potential for developing complex bioactive molecules. The nitro group facilitates reactions with nucleophilic reagents and can be transformed into other nitrogen-containing functional groups, such as amino groups, which is a common strategy in building clinically relevant molecules. nih.gov This versatility allows for its incorporation into a range of therapeutic agents targeting various diseases.

Table 1: Examples of Clinically Relevant Molecules and Scaffolds Derived from Nitropyridine Precursors

| Therapeutic Area | Molecule/Scaffold Class | Role of Nitropyridine Intermediate |

|---|---|---|

| Oncology | Janus Kinase 2 (JAK2) Inhibitors | Precursor for synthesizing the core pyridine (B92270) structure. nih.gov |

| Infectious Diseases | Antimalarial Agents (e.g., Pyronaridine) | Serves as a starting material for downstream products like 2-chloro-5-nitropyridine (B43025), a key intermediate in the synthesis. google.com |

This compound is explicitly identified as a starting material in the preparation of Transglutaminase 2 (TG2) inhibitors. chemicalbook.com TG2 is a multifunctional enzyme implicated in a variety of cellular processes, and its aberrant activity is linked to several diseases. nih.govstanford.edu Inhibitors derived from this precursor are valuable chemical tools for studying the enzyme's function and as potential therapeutic leads.

The pyridine scaffold is also integral to other classes of enzyme inhibitors. For instance, derivatives like 2-chloro-5-methyl-3-nitropyridine have been used to synthesize potent Janus kinase 2 (JAK2) inhibitors. nih.gov Furthermore, the broader class of proteasome inhibitors, which are crucial in cancer therapy, often features complex heterocyclic structures. nih.gov The ubiquitin-proteasome pathway is responsible for the degradation of most intracellular proteins, and its inhibition is a key mechanism for inducing apoptosis in malignant cells. nih.gov The synthetic accessibility of functionalized pyridines makes them attractive building blocks in the design of novel proteasome inhibitors. nih.govgoogle.com

Table 2: Enzyme Inhibition Applications

| Enzyme Target | Inhibitor Class | Role of this compound |

|---|---|---|

| Transglutaminase 2 (TG2) | TG2 Inhibitors | Direct precursor in the synthesis pathway. chemicalbook.com |

| Janus Kinase 2 (JAK2) | Pyridine-based Kinase Inhibitors | Precursor to chlorinated intermediates used in synthesis. nih.gov |

The utility of this compound extends to the synthesis of critical medicines for infectious diseases. Its downstream product, 2-chloro-5-nitropyridine, is an important fine chemical intermediate used to prepare the antimalarial drug pyronaridine. google.com The development of new antimalarial agents is crucial for combating drug-resistant strains of parasites like Plasmodium falciparum. mdpi.com Bicyclic compounds containing a nitroimidazole ring fused to a pyridine or a similar heterocycle have shown promise as anti-plasmodium agents. mdpi.com While not a direct precursor in all cases, the chemistry of nitropyridines is central to the synthesis of quinoline-based antimalarials like primaquine (B1584692) derivatives, highlighting the importance of this class of compounds in antimalarial research. nih.gov

Table 3: Antimalarial Agents Linked to Nitropyridine Intermediates

| Antimalarial Agent | Precursor | Synthetic Role |

|---|---|---|

| Pyronaridine | 2-chloro-5-nitropyridine (derived from 2-hydroxy-5-nitropyridine) | Key intermediate in the manufacturing process. google.com |

Applications in Agrochemical Development

In addition to pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. chemimpex.com They serve as foundational structures for producing a variety of active ingredients that help protect crops and improve yields. lookchem.com

Nitropyridines are versatile precursors for a wide range of potent insecticides and pesticides. nih.gov The downstream product 2-chloro-5-nitropyridine, for example, is used to prepare the germicide cyprodinil. google.com In one synthetic approach, 2-chloro-5-nitropyridine was used as the starting material to create a new series of insecticides active against agricultural pests such as M. separata, P. xylostella, and P. litura. nih.gov The process involves the nucleophilic substitution of the chlorine atom, demonstrating the utility of this intermediate in generating diverse agrochemical agents. nih.gov

Table 4: Pesticidal and Insecticidal Agents Derived from Nitropyridine Precursors

| Agrochemical Agent | Class | Precursor |

|---|---|---|

| Cyprodinil | Germicide/Fungicide | 2-chloro-5-nitropyridine google.com |

Derivatives of this compound are utilized in the creation of fungicides. As mentioned, the intermediate 2-chloro-5-nitropyridine is a precursor to cyprodinil, a broad-spectrum fungicide. google.com The pyridine ring itself is known to be a key pharmacophore that demonstrates fungicidal and bactericidal activity. researchgate.net Research into various substituted pyridine derivatives has shown that the position and nature of the substituents on the ring can significantly influence their fungicidal efficacy. researchgate.net This makes this compound a valuable platform for developing new fungicidal agents for crop protection.

Research in Material Science and Optoelectronics

The unique electronic and structural characteristics of pyridine derivatives make them attractive candidates for the synthesis of novel functional materials with tailored optical and electronic properties.

Development of Functional Pyridine-Based Materials

The synthesis of new 2-N-phenylamino-methyl-nitropyridines has been a subject of significant interest due to their versatile properties and potential for various industrial applications. nih.gov These compounds are explored in fields such as material science and optoelectronics, owing to their unique structural features and tunable chemical properties. nih.gov The effect of substituents on the pyridine ring, such as nitro and methyl groups, significantly influences the structural and optical properties of these derivatives. nih.gov For instance, isomers with a nitro group at the 3-position of the pyridine ring are characteristically red in color, a property that is also reflected in their crystal structures. nih.gov

Exploration of Optical and Electronic Properties for Device Applications

The exploration of the optical and electronic properties of nitropyridine derivatives is crucial for their potential application in optoelectronic devices. Studies on newly synthesized 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives have involved characterization using X-ray diffraction, IR, and Raman spectra, as well as electron UV-Vis and emission spectra measurements. nih.gov Such comprehensive analysis, supported by quantum chemical calculations, helps in understanding the relaxation pathways of electronically excited states and how variations in substituent positioning can modulate the structural and photophysical behavior of these systems. nih.gov The insights gained from these spectroscopic and theoretical considerations are instrumental in proposing potential technological applications for these unique isomers. nih.gov

Biological Activity Investigations

Pyridine and nitropyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of this compound is found in many molecules investigated for their therapeutic potential.

Antimicrobial Activity Studies (e.g., against bacterial strains)

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and pyridine derivatives have shown considerable promise. While specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights. For instance, various pyridine compounds have demonstrated good antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. mdpi.com Some derivatives have also exhibited antifungal activity against strains like Aspergillus niger and Candida albicans. mdpi.com

A study on nicotinic acid benzylidene hydrazide derivatives indicated that compounds with nitro substituents were among the most active against tested bacterial and fungal strains. mdpi.com This suggests that the nitro group, a key feature of this compound, can be important for antimicrobial efficacy. The mechanism of action for many pyridine-based antimicrobials is often attributed to their ability to interact with essential cellular processes in microorganisms.

Below is a table summarizing the antimicrobial activity of selected pyridine derivatives against common bacterial strains, illustrating the potential of this class of compounds.

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

| Pyridonethiol Derivatives | Bacillus subtilis | MIC = 0.12 µg/mL | mdpi.com |

| Nicotinic Acid Benzylidene Hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli | Active | mdpi.com |

| Pyrazolo[3,4-b]pyridine Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC range (2-32) μg/mL | ekb.eg |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Properties of Pyridine Derivatives

Inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory agents is of great importance. Pyridine derivatives have been a focus of such research. For example, novel pyridine-based thiadiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents. researchgate.net In vivo studies on some of these compounds have shown significant anti-inflammatory activity, in some cases surpassing that of the standard drug, diclofenac. researchgate.net

The mechanism of anti-inflammatory action for many pyridine derivatives is thought to involve the inhibition of key inflammatory mediators. In silico docking studies have suggested that some pyridine derivatives exhibit a strong binding affinity for the COX-2 enzyme, a key target in anti-inflammatory therapy. researchgate.net Another study on pyridine- and thiazole-based hydrazides demonstrated in vitro anti-inflammatory activity through the inhibition of bovine serum albumin denaturation, with some compounds showing IC50 values in the range of 46.29–100.60 μg/mL. acs.org

The following table presents data on the anti-inflammatory activity of some pyridine derivatives.

| Compound Series | In Vivo/In Vitro Model | Key Findings | Reference |

| Pyridine-based thiadiazoles (NTD1, NTD2, NTD3) | In vivo acute toxicity and anti-inflammatory tests | Significant anti-inflammatory activity, surpassing diclofenac. | researchgate.net |

| Pyridine- and Thiazole-Based Hydrazides | In vitro protein denaturation | IC50 values ranging from 46.29–100.60 μg/mL. | acs.org |

| Pyridopyrimidine-Derived Compounds | In silico docking study | Potential as anti-inflammatory candidates. | nih.gov |

IC50: The half maximal inhibitory concentration

Anticancer Research Involving Nitropyridines

The pyridine nucleus is a common scaffold in a number of approved anticancer drugs, highlighting the importance of this heterocyclic ring in the design of new chemotherapeutic agents. nih.gov Several pyridine-based small molecules, such as Sorafenib and Regorafenib, are used in cancer therapy. nih.gov

Research into novel pyridine-ureas has identified compounds with potent anti-proliferative activity against various cancer cell lines. For instance, some derivatives have shown significant growth inhibition against MCF-7 breast cancer cells, with IC50 values in the micromolar range. nih.gov One particularly active compound was found to be more potent than the standard drugs Doxorubicin and Sorafenib against this cell line. nih.gov

The table below summarizes the in vitro anticancer activity of selected pyridine derivatives.

| Compound Series | Cancer Cell Line | Growth Inhibition / IC50 Value | Reference |

| Pyridine-Ureas (Compound 8e) | MCF-7 (Breast Cancer) | IC50 = 0.22 µM | nih.gov |

| Pyridine-Ureas (Compound 8n) | MCF-7 (Breast Cancer) | IC50 = 1.88 µM | nih.gov |

| Pyridine Derivatives (Compound 20) | MCF-7 (Breast Cancer) | IC50 = 0.91 mM | nih.gov |

IC50: The half maximal inhibitory concentration

Mechanisms of Action in Biological Systems

While comprehensive research into the specific biological mechanisms of this compound is not extensively detailed in publicly available literature, its known applications as a precursor for certain inhibitors provide insight into its potential modes of action. The primary biological relevance of this compound appears to be as a key intermediate in the synthesis of more complex bioactive molecules, particularly inhibitors of transglutaminase 2 (TG2) and the proteasome.

The mechanism of action for the final inhibitor compounds derived from this compound would be dependent on their specific molecular targets.

Transglutaminase 2 (TG2) Inhibition: TG2 is a multifunctional enzyme involved in a variety of cellular processes, including apoptosis, cell adhesion, and extracellular matrix stabilization. Its enzymatic activity involves the crosslinking of proteins. Inhibitors derived from this compound would be designed to interact with the active site of the TG2 enzyme, thereby preventing its crosslinking activity. This inhibition could have therapeutic applications in conditions where TG2 is dysregulated, such as in certain cancers, inflammatory diseases, and neurodegenerative disorders.

Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins. This process is crucial for cellular homeostasis. Proteasome inhibitors are an important class of drugs, particularly in cancer therapy, as they can induce apoptosis in rapidly dividing cancer cells. Molecules synthesized using this compound as a starting material may be designed to bind to and inhibit the catalytic sites of the proteasome. chemicalbook.com

It is important to note that the direct biological activity of this compound itself is not well-characterized. Its primary role in a biological context is as a foundational chemical scaffold for the development of these more complex and targeted inhibitors. The functional groups of this compound, including the hydroxyl, methyl, and nitro groups, provide reactive sites for the chemical modifications necessary to create the final, pharmacologically active compounds.

Table 1: Potential Biological Targets for Derivatives of this compound

| Target Enzyme | Biological Function | Therapeutic Relevance of Inhibition |

| Transglutaminase 2 (TG2) | Protein crosslinking, cell adhesion, apoptosis | Cancer, inflammation, neurodegenerative diseases |

| Proteasome | Degradation of cellular proteins | Cancer |

In silico Prediction of Biological Activity (e.g., ADME-T, Molecular Docking)

ADME-T Prediction

ADME-T prediction is a computational method used to assess the drug-likeness of a molecule. Key parameters often considered include:

Absorption: The ability of the compound to be absorbed into the bloodstream. This is often predicted based on factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

Distribution: How the compound is distributed throughout the body's tissues and fluids.

Metabolism: The chemical transformation of the compound by enzymes in the body.

Excretion: The removal of the compound and its metabolites from the body.

Toxicity: The potential for the compound to cause adverse effects.

For a molecule like this compound, with a relatively small molecular weight and a combination of polar (hydroxyl, nitro) and nonpolar (methyl, pyridine ring) groups, it is plausible to hypothesize that it would exhibit reasonable oral bioavailability. However, without specific computational or experimental data, this remains a theoretical assessment.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand (a potential drug) will bind to the active site of a protein.

While specific molecular docking studies for this compound are not published, such studies would be a critical step in the rational design of its derivatives as enzyme inhibitors. For example, in the development of a TG2 inhibitor, this compound would serve as a core structure. Various chemical moieties would be computationally added to this core, and the resulting derivatives would be docked into the active site of the TG2 protein. The goal would be to identify derivatives that exhibit strong and specific binding interactions with key amino acid residues in the active site, leading to potent inhibition of the enzyme.

The binding energy, which is a measure of the affinity of the ligand for the protein, would be a key output of these docking simulations. A lower binding energy generally indicates a more stable and favorable interaction.

Table 2: Hypothetical In silico Parameters for Drug Discovery

| In silico Method | Parameter | Significance |

| ADME-T Prediction | Lipinski's Rule of Five | Predicts oral bioavailability |

| logP | Measures lipophilicity, affecting absorption and distribution | |

| Toxicity Prediction | Assesses potential for adverse effects | |

| Molecular Docking | Binding Energy | Indicates the strength of ligand-protein interaction |

| Binding Pose | Shows the orientation of the ligand in the active site |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Hydroxy-5-methyl-3-nitropyridine, and what experimental parameters require optimization?

- Methodological Answer : The compound is synthesized via nitration and hydrolysis of precursor pyridine derivatives. For example, 2-Chloro-5-methyl-3-nitropyridine can be prepared by reacting this compound with thionyl chloride (SOCl₂) in the presence of DMF as a catalyst at reflux for 3 hours, yielding 92% isolated product after solvent evaporation and recrystallization . Critical parameters include:

- Catalyst selection : DMF enhances chlorination efficiency.

- Temperature control : Reflux conditions ensure complete reaction.

- Solvent choice : Hexane/methylene chloride mixtures (1:1 v/v) enable slow crystallization for X-ray-quality crystals.

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Multi-modal characterization is required:

- X-ray crystallography : Resolves bond lengths (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) and confirms molecular geometry .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments, while IR confirms functional groups (e.g., nitro and hydroxyl stretches).

- Mass spectrometry : Validates molecular weight (154.1234 g/mol) and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and respiratory masks to avoid skin/eye contact (H315, H319, H335 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Waste management : Segregate and treat chemical waste via professional disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for thermochemical accuracy (<2.4 kcal/mol deviation in atomization energies). Steps include:

- Basis set selection : 6-31G* for geometry optimization.

- Electron density analysis : Evaluate nitro group electron-withdrawing effects on aromatic ring reactivity .

Q. What strategies optimize regioselectivity in nitration reactions for synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity depends on:

- Directing groups : The hydroxyl group at position 2 directs nitration to position 3 due to resonance stabilization.

- Reaction conditions : Use nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to minimize byproducts .

Q. How can researchers resolve contradictions in spectroscopic data between different studies on nitro-pyridine derivatives?

- Methodological Answer : Contradictions arise from solvent effects or impurities. Mitigation strategies:

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) for NMR consistency.

- Cross-validation : Compare X-ray crystallography data with computational models (e.g., Hirshfeld surface analysis) to confirm structural assignments .

Q. What analytical methods are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.